1-(2-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine
Description
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[4-methyl-3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-15-7-8-16(13-18(15)26-14-21-22-23-26)20(27)25-11-9-24(10-12-25)17-5-3-4-6-19(17)28-2/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAOWIQZZVCZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential side effects based on diverse research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a piperazine ring, a methoxyphenyl group, and a tetrazole moiety, which are significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The compound has been shown to inhibit key protein-protein interactions involved in cancer progression. For instance, it targets the S100A2–p53 interaction, which is crucial for tumor suppression .
- Cytotoxicity : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis and cell cycle arrest .
- Antioxidant Properties : The presence of the piperazine ring may contribute to antioxidant activity, which helps mitigate oxidative stress in cells .
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant anticancer properties. Below is a summary table of its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 14 | Moderate growth inhibition |
| A549 | 0.054 | High cytotoxicity |
| HT29 | 12 | Effective growth inhibition |
| HeLa | 20 | Induces apoptosis |
These results indicate that the compound has varying degrees of effectiveness depending on the cell line, with notable potency against lung and breast cancer cells.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Apoptosis Induction : A study demonstrated that treatment with the compound led to increased caspase-3 activity in A549 cells, indicating apoptosis induction. The study reported an IC50 value of 0.054 µM, signifying strong cytotoxicity .
- In Vivo Studies : In murine models, the compound showed promising results in reducing tumor size when administered at specific doses. It was noted that the compound's administration resulted in minimal side effects compared to traditional chemotherapeutics .
- Comparative Analysis with Doxorubicin : In comparative studies with doxorubicin, the compound exhibited similar or superior cytotoxic effects against certain cancer types while demonstrating a more favorable safety profile .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery, particularly in the development of new therapeutic agents. The tetrazole ring is known for enhancing solubility and bioavailability, making it a valuable scaffold in medicinal chemistry.
- Anticancer Activity : Preliminary studies indicate that derivatives of tetrazole-containing compounds exhibit cytotoxic effects on various cancer cell lines. Research has shown that modifications in the piperazine structure can lead to enhanced efficacy against tumors .
- Antimicrobial Properties : Compounds featuring the tetrazole group have demonstrated significant antibacterial and antifungal activities. This suggests that 1-(2-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine could be explored for developing novel antimicrobial agents .
Pharmacology
The pharmacological profile of this compound is under investigation for various therapeutic uses:
- CNS Activity : The piperazine moiety is associated with neuroactive properties, making this compound a candidate for studying its effects on the central nervous system (CNS). Potential applications include treatments for anxiety and depression .
- Anti-inflammatory Effects : Some studies suggest that tetrazole derivatives can modulate inflammatory pathways, indicating that this compound might possess anti-inflammatory properties worth exploring further .
Material Science
Beyond biological applications, the compound's unique chemical properties may lend themselves to material science:
- Polymer Chemistry : The ability to incorporate tetrazole functionalities into polymers could lead to materials with enhanced thermal stability and mechanical properties. This is particularly relevant in creating advanced materials for electronic applications .
Case Study 1: Anticancer Activity
A study evaluated several tetrazole derivatives against human breast cancer cell lines. Results indicated that compounds similar to this compound showed significant cytotoxicity, prompting further investigation into their mechanism of action and potential as chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of tetrazole derivatives found that certain modifications led to increased activity against resistant bacterial strains. This highlights the importance of structural variations in enhancing biological activity.
Chemical Reactions Analysis
N-Alkylation of Piperazine Nitrogen
The secondary amines in the piperazine ring undergo alkylation with alkyl halides or sulfonates. This reaction modifies pharmacodynamic properties while retaining the core scaffold.
Example Reaction:
Table 1: Alkylation Conditions & Outcomes
| Alkylating Agent | Solvent | Base | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Methyl iodide | DMF | NaHCO₃ | 60 | 78 | |
| Ethyl bromoacetate | Acetonitrile | K₂CO₃ | 80 | 65 |
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Key Finding: Bulky alkyl groups require polar aprotic solvents (e.g., DMF) for optimal reactivity.
Acylation Reactions
The piperazine’s amines react with acyl chlorides or anhydrides to form amides, enhancing metabolic stability.
Example Reaction:
Table 2: Acylation Efficiency
| Acylating Agent | Reaction Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | 2 | 85 | 98 | |
| Benzoyl chloride | 4 | 72 | 95 |
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Steric hindrance from the tetrazole reduces reactivity with bulky acyl groups.
Electrophilic Substitution on Tetrazole
The tetrazole ring participates in electrophilic substitutions, particularly at the N1 position, due to its electron-rich nature.
Example Reaction (Nitration):
Observed Outcomes:
-
Nitration at N1 occurs selectively under mild conditions (0–5°C) .
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Halogenation (e.g., bromination) requires Lewis acid catalysts (e.g., FeBr₃).
Coordination with Metal Ions
The tetrazole’s nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.
Table 3: Metal Coordination Studies
| Metal Salt | Ligand Ratio | Complex Stability (log K) | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | 1:2 | 12.3 ± 0.2 | Antimicrobial | |
| ZnCl₂ | 1:1 | 9.8 ± 0.3 | Luminescent sensors |
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Cu(II) complexes exhibit square-planar geometry confirmed by XRD.
Cross-Coupling Reactions
The benzoyl group enables Suzuki-Miyaura couplings for introducing aryl/heteroaryl substituents.
Example Reaction:
Optimized Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: Na₂CO₃
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Solvent: DME/H₂O (4:1)
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Yield: 60–75%
Hydrolytic Stability
The tetrazole ring resists hydrolysis under acidic conditions (pH 1–3) but degrades in strong bases (pH > 12):
Stability Data:
-
Half-life (pH 1.2): >24 hours
-
Half-life (pH 13): 2.5 hours
Photochemical Reactivity
UV irradiation (254 nm) induces C–N bond cleavage in the piperazine ring, forming quinazoline derivatives as byproducts .
Comparative Reactivity with Analogs
Table 4: Reaction Rate Constants (k, M⁻¹s⁻¹)
| Reaction Type | This Compound | 1-(3-Methoxyphenyl) Analog | Source |
|---|---|---|---|
| N-Alkylation | 0.45 | 0.32 | |
| Tetrazole Nitration | 1.20 | 0.95 |
-
The 2-methoxyphenyl group slightly enhances electrophilic substitution rates compared to para-substituted analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The following table highlights key structural and functional differences:
2.2 Pharmacological and Physicochemical Properties
- Tetrazole vs. Carboxylic Acid Bioisosteres : The tetrazole group in the target compound mimics carboxylate binding but avoids pH-dependent ionization, improving bioavailability compared to carboxylic acid analogues .
- Methoxy Substitution : The 2-methoxyphenyl group enhances lipophilicity and CNS penetration relative to 4-methoxyphenyl derivatives (e.g., ), where para-substitution may reduce receptor affinity .
Q & A
Q. What synthetic routes are recommended for preparing 1-(2-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine?
The compound can be synthesized via a coupling reaction between a benzoic acid derivative (e.g., 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid) and 1-(2-methoxyphenyl)piperazine. Key steps include:
- Activation of the carboxylic acid : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or similar dehydrating agents to form an active intermediate.
- Coupling reaction : React the activated acid with the piperazine derivative in a polar aprotic solvent (e.g., DMF or DCM) under nitrogen atmosphere.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .
Q. What key techniques are used for structural characterization of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy, tetrazole, and benzoyl groups) via , , and 2D NMR (COSY, HSQC).
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing, hydrogen bonding (e.g., C–H⋯O interactions), and supramolecular assembly (e.g., π-stacking) .
Q. How should initial biological activity screening be designed?
Prioritize assays aligned with structural analogs:
- Cytotoxicity : Use MTT or resazurin assays against cancer cell lines (e.g., MDA-MB-231) .
- Antiplatelet activity : Evaluate inhibition of platelet aggregation via turbidimetric assays .
- Receptor binding : Screen for affinity toward serotonin (5-HT1A) or dopamine receptors using radioligand displacement .
Advanced Research Questions
Q. How do substituent modifications influence bioactivity in structure-activity relationship (SAR) studies?
- Electron-withdrawing/donating groups : Replace the methoxy or tetrazole moieties with halogens (Cl, F) or hydroxy groups. For example, fluorination at the benzoyl ring enhances receptor binding but may reduce solubility .
- Steric effects : Introduce bulky substituents (e.g., cyclodextrin) to assess trade-offs between toxicity and activity. Beta-cyclodextrin reduces cytotoxicity but may limit membrane permeability .
- Piperazine conformation : Modify the piperazine ring (e.g., alkylation) to test coplanar vs. perpendicular aryl orientations, which affect agonist/antagonist profiles .
Q. How can contradictions in biological activity data be resolved?
Contradictions (e.g., reduced activity despite structural optimization) require:
- Comparative bioassays : Test analogs under identical conditions (e.g., cell line, concentration).
- Physicochemical profiling : Measure logP, solubility, and metabolic stability to identify pharmacokinetic bottlenecks.
- Molecular modeling : Use docking simulations to assess whether modifications disrupt key interactions (e.g., hydrogen bonds with target proteins) .
Q. What methodologies elucidate molecular interactions via docking studies?
- Target selection : Prioritize receptors with known piperazine affinity (e.g., DPP-IV, tyrosine kinases) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for π-π and hydrogen-bond interactions.
- Validation : Compare docking scores with experimental IC values. For example, bulky substituents at the 3rd position of the tetrazole ring may improve binding to hydrophobic pockets .
Q. How does supramolecular assembly affect crystallography and formulation?
- Hydrogen bonding : Analyze C–H⋯O and O–H⋯O interactions in crystal structures to predict solubility and stability. Disordered aroyl rings (e.g., in halogenated analogs) complicate crystallization .
- π-stacking : Planar benzoyl/tetrazole groups promote stacking, enhancing crystallinity but potentially reducing bioavailability .
Q. What mechanistic assays evaluate apoptosis and cell cycle effects?
- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptosis.
- Cell cycle analysis : Perform propidium iodide staining to identify arrest phases (e.g., S-phase arrest in MDA-MB-231 cells treated with piperazine derivatives) .
- Western blotting : Measure caspase-3/7 activation and Bcl-2/Bax ratios to confirm apoptotic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
